molecular formula C18H14FN3O2 B11072424 6-(3-fluorophenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione

6-(3-fluorophenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione

Cat. No.: B11072424
M. Wt: 323.3 g/mol
InChI Key: VGYYTIOFTJCSMJ-UHFFFAOYSA-N
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Description

6-(3-fluorophenyl)-11-methyl-1,3,9-triazatricyclo[84002,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-fluorophenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione typically involves multi-step organic reactions. The process often starts with the preparation of the core tricyclic structure, followed by the introduction of the fluorophenyl and methyl groups through various substitution reactions. Common reagents used in these reactions include fluorobenzene derivatives, methylating agents, and triazine precursors. Reaction conditions may involve the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(3-fluorophenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromic acid, reducing agents such as hydrogen gas with catalysts like Raney nickel, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

6-(3-fluorophenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(3-fluorophenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: A polycyclic aromatic hydrocarbon with a similar tricyclic structure.

    Fluorobenzene Derivatives: Compounds containing fluorophenyl groups that exhibit similar chemical properties.

    Triazine Compounds: Molecules with a triazine ring that share some structural features.

Uniqueness

6-(3-fluorophenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione is unique due to its specific combination of a tricyclic core, fluorophenyl group, and triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H14FN3O2

Molecular Weight

323.3 g/mol

IUPAC Name

6-(3-fluorophenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione

InChI

InChI=1S/C18H14FN3O2/c1-10-4-3-7-22-16(10)21-18(24)15-13(9-14(23)20-17(15)22)11-5-2-6-12(19)8-11/h2-8,13H,9H2,1H3,(H,20,23)

InChI Key

VGYYTIOFTJCSMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=O)C3=C2NC(=O)CC3C4=CC(=CC=C4)F

Origin of Product

United States

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